![molecular formula C15H13F3N2OS B2474985 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-70-3](/img/structure/B2474985.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
Research involving analogs of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) compounds has demonstrated promising antibacterial activity. A study by Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations (Palkar et al., 2017).
Stearoyl-CoA Desaturase-1 Inhibition
Uto et al. (2009) reported on the optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. A compound identified in this study demonstrated potent inhibitory action in both murine and human SCD-1 assays, highlighting its potential application in related biomedical research (Uto et al., 2009).
Anticancer Activity
Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising anticancer activity against several human cancer cell lines. The study also included a molecular docking study to predict the mechanism of action and an ADMET prediction, indicating good oral drug-like behavior (Tiwari et al., 2017).
Synthesis of Benzothiazoles and Thiazolopyridines
A method for the synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides was reported by Qian et al. (2017). This method is metal- and reagent-free, utilizing TEMPO-catalyzed electrolytic C–H thiolation, which is significant for the uniform synthesis of these compounds (Qian et al., 2017).
Synthesis of Heterocyclic Derivatives
Research by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which resulted in the creation of various heterocyclic derivatives including pyrazole, isoxazole, and pyrimidine. This study illustrates the diverse potential of benzothiazole derivatives in heterocyclic synthesis (Mohareb et al., 2004).
Water-Soluble Poly(m-benzamide)s
A study by Sugi et al. (2006) explored the synthesis of water-soluble poly(m-benzamide)s with potential applications in material science. These polymers showed solubility in water and exhibited lower critical solution temperatures, indicating their potential for thermosensitive applications (Sugi et al., 2006).
Synthesis of Tetrahydrobenzo[b]azepines
Liu et al. (2021) reported a method for synthesizing tetrahydrobenzo[b]azepines from simple aryl iodides via palladium/norbornene cooperative catalysis. This study provides a straightforward approach to creating these bioactive compounds, which are commonly found in pharmaceuticals (Liu et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h3-5,8H,1-2,6-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHYZWHMVLGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.